4-methoxy-3-{[(propionylamino)carbonothioyl]amino}benzoic acid
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Overview
Description
4-methoxy-3-{[(propionylamino)carbonothioyl]amino}benzoic acid is an organic compound with a complex structure that includes a methoxy group, a propionylamino group, and a carbonothioylamino group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-{[(propionylamino)carbonothioyl]amino}benzoic acid typically involves multiple steps, starting from readily available precursors. One common approach is to begin with 4-methoxybenzoic acid, which undergoes a series of reactions to introduce the propionylamino and carbonothioylamino groups.
Nitration and Reduction: The initial step involves nitration of 4-methoxybenzoic acid to form 4-methoxy-3-nitrobenzoic acid. This is followed by reduction of the nitro group to an amino group, yielding 4-methoxy-3-aminobenzoic acid.
Acylation: The amino group is then acylated with propionyl chloride to form 4-methoxy-3-(propionylamino)benzoic acid.
Thioamide Formation: Finally, the propionylamino group is converted to a carbonothioylamino group using a suitable thiocarbonyl reagent, such as thiophosgene, to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-{[(propionylamino)carbonothioyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carbonothioylamino group can be reduced to an amino group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: 4-hydroxy-3-{[(propionylamino)carbonothioyl]amino}benzoic acid.
Reduction: 4-methoxy-3-{[(propionylamino)amino}benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-methoxy-3-{[(propionylamino)carbonothioyl]amino}benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-methoxy-3-{[(propionylamino)carbonothioyl]amino}benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the carbonothioylamino group suggests potential interactions with thiol-containing biomolecules, which could be crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzoic acid: Lacks the propionylamino and carbonothioylamino groups, making it less complex and potentially less versatile.
4-methoxy-3-aminobenzoic acid: Contains an amino group instead of the propionylamino and carbonothioylamino groups, which may alter its reactivity and applications.
4-methoxy-3-(propionylamino)benzoic acid:
Uniqueness
The presence of both the propionylamino and carbonothioylamino groups in 4-methoxy-3-{[(propionylamino)carbonothioyl]amino}benzoic acid makes it unique compared to its simpler analogs. These functional groups can participate in a wider range of chemical reactions and interactions, enhancing its utility in various scientific and industrial applications.
Properties
IUPAC Name |
4-methoxy-3-(propanoylcarbamothioylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c1-3-10(15)14-12(19)13-8-6-7(11(16)17)4-5-9(8)18-2/h4-6H,3H2,1-2H3,(H,16,17)(H2,13,14,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEAATZUEBYWLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=C(C=CC(=C1)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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